(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C12H10N2O3S and its molecular weight is 262.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Hypoglycemic Activity
Research has shown that derivatives of (Z)-2-(2,4-dioxothiazolidin-5-ylidene)-N-(p-tolyl)acetamide exhibit significant hypoglycemic activity, suggesting potential applications in the management of diabetes. Nikalje et al. (2012) synthesized novel 2-(4-((2, 4-dioxothiazolidin-5-ylidene) methyl)-2-methoxyphenoxy)-N-substituted acetamide derivatives, which demonstrated considerable hypoglycemic effects in Wister albino mice models. These findings were supported by another study by Mehendale-Munj et al. (2011), which explored the synthesis and evaluation of novel 5-benzylidene-2,4-thiazolidinedione analogs in a type-2 diabetes model, showing significant reductions in blood glucose levels after treatment (Nikalje, Anna Pratima G. et al., 2012) (Mehendale-Munj, Sonali et al., 2011).
Anti-inflammatory and Immunomodulatory Effects
Compounds based on the thiazolidine-2,4-dione moiety, including this compound derivatives, have been explored for their anti-inflammatory and immunomodulatory activities. One notable study by Ma et al. (2011) synthesized twenty-two compounds, identifying one particular derivative that significantly inhibited inducible nitric oxide synthase (iNOS) activity and the production of prostaglandin E2 (PGE2), showing superior efficacy to the commercial anti-inflammatory drug indomethacin in lipopolysaccharide (LPS)-induced RAW 264.7 cells (Ma, Liang et al., 2011).
Antibacterial Activity
Recent studies have also highlighted the antibacterial potential of this compound derivatives. Trotsko et al. (2018) synthesized a series of new derivatives with thiazolidine-2,4-dione, rhodanine, and 2-thiohydantoin moieties, demonstrating significant antibacterial activity against Gram-positive bacterial strains, indicating their potential as novel antibacterial agents (Trotsko, Nazar et al., 2018).
Antioxidant and Anti-inflammatory Activities
Koppireddi et al. (2013) synthesized a series of novel N-(4-aryl-1,3-thiazol-2-yl)-2-(2,4-dioxo-1,3-thiazolidin-5-yl)acetamides and derivatives, evaluating them for antioxidant and anti-inflammatory activities. Their findings revealed compounds with good DPPH radical scavenging efficacy and excellent anti-inflammatory activity, showcasing the dual therapeutic potential of these compounds (Koppireddi, Satish et al., 2013).
Anticancer Activity
Further research into the this compound framework has identified derivatives with potential anticancer activity. A study by Havrylyuk et al. (2010) synthesized novel 4-thiazolidinones with a benzothiazole moiety, conducting antitumor screening that identified compounds with activity against various cancer cell lines, including leukemia, melanoma, and lung cancer, underscoring the potential of these derivatives in cancer therapy (Havrylyuk, D. et al., 2010).
Eigenschaften
IUPAC Name |
(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3S/c1-7-2-4-8(5-3-7)13-10(15)6-9-11(16)14-12(17)18-9/h2-6H,1H3,(H,13,15)(H,14,16,17)/b9-6- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUJHWXRDLXQTCB-TWGQIWQCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C=C2C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)NC(=O)S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.